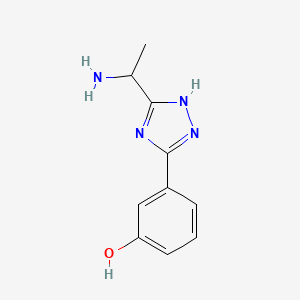
4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-4-méthylphényl)-N,N-diméthylthiazol-2-amine est un composé organique complexe doté d'une structure unique qui comprend à la fois une amine aromatique et un cycle thiazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(3-Amino-4-méthylphényl)-N,N-diméthylthiazol-2-amine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à faire réagir la 3-amino-4-méthylphénylamine avec des dérivés du thiazole dans des conditions contrôlées. Les conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé peut impliquer des systèmes de microréacteurs à écoulement continu pour optimiser la cinétique de réaction et améliorer le rendement. Ces systèmes permettent un contrôle précis des conditions de réaction, telles que la température, la pression et les concentrations des réactifs, conduisant à des processus de production plus efficaces et évolutifs .
Analyse Des Réactions Chimiques
Types de réactions
4-(3-Amino-4-méthylphényl)-N,N-diméthylthiazol-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés nitro ou sulfoxyde correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines ou réduire d'autres groupes fonctionnels.
Substitution : Le cycle aromatique permet des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont fréquemment utilisés.
Substitution : L'halogénation peut être réalisée en utilisant des réactifs comme le brome (Br₂) ou le chlore (Cl₂) dans des conditions spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des dérivés amines.
4. Applications de recherche scientifique
4-(3-Amino-4-méthylphényl)-N,N-diméthylthiazol-2-amine a un large éventail d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Ce composé est utilisé dans les dosages biochimiques et comme sonde pour étudier les activités enzymatiques.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de 4-(3-Amino-4-méthylphényl)-N,N-diméthylthiazol-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier aux sites actifs, inhibant ou modulant l'activité de ces cibles. Les voies exactes et les interactions moléculaires dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(3-Amino-4-méthylphényl)benzamide : Partage une structure d'amine aromatique similaire mais manque du cycle thiazole.
N,N-Diméthylthiazol-2-amine : Contient le cycle thiazole mais manque du groupe amine aromatique.
Unicité
4-(3-Amino-4-méthylphényl)-N,N-diméthylthiazol-2-amine est unique en raison de sa combinaison d'une amine aromatique et d'un cycle thiazole, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C12H15N3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
4-(3-amino-4-methylphenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H15N3S/c1-8-4-5-9(6-10(8)13)11-7-16-12(14-11)15(2)3/h4-7H,13H2,1-3H3 |
Clé InChI |
NDAMJILOWQRWJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CSC(=N2)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)


![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)





![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)

![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)

![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)
